N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC12989653
InChI: InChI=1S/C11H15N5/c1-8-13-14-11-7-6-10(15-16(8)11)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,15)
SMILES: CC1=NN=C2N1N=C(C=C2)NC3CCCC3
Molecular Formula: C11H15N5
Molecular Weight: 217.27 g/mol

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

CAS No.:

Cat. No.: VC12989653

Molecular Formula: C11H15N5

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine -

Specification

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
IUPAC Name N-cyclopentyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Standard InChI InChI=1S/C11H15N5/c1-8-13-14-11-7-6-10(15-16(8)11)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,15)
Standard InChI Key UIKSRKIYBZEYRG-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2)NC3CCCC3
Canonical SMILES CC1=NN=C2N1N=C(C=C2)NC3CCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a triazole ring (a five-membered ring with three nitrogen atoms) fused to a pyridazine ring (a six-membered di-nitrogen aromatic system). The 3-methyl group on the triazole and the N-cyclopentylamine moiety at position 6 of the pyridazine distinguish it from related derivatives. The cyclopentyl group introduces steric bulk and lipophilicity, influencing its interaction with biological targets.

Key structural identifiers include:

  • IUPAC Name: N-Cyclopentyl-3-methyl- triazolo[4,3-b]pyridazin-6-amine

  • Canonical SMILES: CC1=NN=C2N1N=C(C=C2)NC3CCCC3

  • InChIKey: UIKSRKIYBZEYRG-UHFFFAOYSA-N

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of N-cyclopentyl-3-methyl- triazolo[4,3-b]pyridazin-6-amine typically involves a multi-step process:

  • Cyclization: Formation of the triazolopyridazine core via acid-catalyzed cyclization of hydrazide precursors. For example, p-toluenesulfonic acid in toluene at 110°C facilitates ring closure .

  • Amine Substitution: Introduction of the cyclopentylamine group through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. Diisopropylethylamine in DMF is commonly employed as a base for SNAr .

A representative synthesis route is illustrated below:

Hydrazide intermediatep-TsOH, toluene110CTriazolopyridazine coreCyclopentylamine, DMFDIEATarget compound[2][3]\text{Hydrazide intermediate} \xrightarrow[\text{p-TsOH, toluene}]{110^\circ\text{C}} \text{Triazolopyridazine core} \xrightarrow[\text{Cyclopentylamine, DMF}]{\text{DIEA}} \text{Target compound}[2][3]

Structural Analogues and Derivatives

Modifications to the cyclopentyl group or triazole methyl substituent yield derivatives with varied biological activities. For instance:

  • N-Cyclooctyl analogue: Larger ring size increases lipophilicity but may reduce target binding affinity due to steric hindrance.

  • 3-Ethyl substituent: Enhances metabolic stability but decreases solubility.

CompoundTarget (IC50)Solubility (μg/mL)logP
N-Cyclopentyl derivativeBTK (Pending)~15 (Predicted)2.1
N-Cyclooctyl derivativeKinase X (1.26 μM)~83.4
3-Ethyl analogueKinase Y (0.47 μM)~102.8

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s rigid triazolopyridazine core serves as a versatile scaffold for designing inhibitors of enzymes and receptors. Its synthetic accessibility allows for rapid generation of derivatives, enabling structure-activity relationship (SAR) studies.

Targeted Therapy Development

Ongoing research explores its utility in:

  • Oncology: As a BTK inhibitor for non-Hodgkin’s lymphoma .

  • Infectious Diseases: Targeting bacterial DNA gyrase or viral proteases.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s mode of action via X-ray crystallography or cryo-EM could reveal binding interactions with BTK or other targets.

Preclinical Optimization

Improving solubility through prodrug formulations or hydrophilic substituents (e.g., hydroxyl groups) may enhance bioavailability.

Toxicity Profiling

Comprehensive in vitro and in vivo toxicology studies are needed to assess hepatic metabolism and off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator